4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Description
4-Bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS: 442554-09-8) is a heterocyclic compound with the molecular formula C₂₁H₁₆BrN₃O and a molecular weight of 406.28 g/mol . Its structure comprises an imidazo[1,2-a]pyridine core substituted with a 7-methyl group, a 2-phenyl ring, and a 4-bromobenzamide moiety at the 3-position. This compound is of interest in medicinal chemistry due to the imidazopyridine scaffold’s prevalence in bioactive molecules, particularly in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O/c1-14-11-12-25-18(13-14)23-19(15-5-3-2-4-6-15)20(25)24-21(26)16-7-9-17(22)10-8-16/h2-13H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKGEZNOUJCIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods under microwave irradiation, which offer high yields and environmentally benign processes . Another method involves the use of toluene as a solvent with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Cyclization Reactions: Formation of imidazo[1,2-a]pyridine rings through cyclization processes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) are used to promote cyclization.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which have significant biological activities .
Scientific Research Applications
4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including those involved in cell proliferation and apoptosis. The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparisons
Core Modifications
- Compound A: (E)-4-[N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol Molecular Formula: C₂₁H₁₇N₃O Key Differences: Replaces the 4-bromobenzamide group with an (iminomethyl)phenol substituent. Crystal Data: Monoclinic (P2₁/n), with dihedral angles of 64.97° (phenyl ring) and 18.52° (phenol group) relative to the imidazopyridine core .
- Compound B: N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-Fluorophenyl)Benzamide Molecular Formula: C₂₀H₁₄BrFN₃O Key Differences: Features an 8-bromoimidazopyridine core and a 4-fluorophenyl substituent.
Substituent Effects
- Bromine vs. Methoxy/Cyano Groups: Bromine (parent compound) enhances van der Waals interactions and may act as a halogen bond donor. Methoxy or cyano groups (e.g., 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide, CAS: 116477-61-3) increase polarity, affecting solubility and target binding .
Pharmacological and Physicochemical Properties
- Lipophilicity: The parent compound’s bromine and benzamide groups likely confer higher logP compared to phenol-substituted analogs (e.g., Compound A) .
- Bioactivity :
Data Tables
Table 1: Structural and Crystallographic Comparison
Biological Activity
4-Bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H18BrN3O
- Molecular Weight : 396.28 g/mol
- Structural Features : The compound features a bromine atom, an imidazo[1,2-a]pyridine core, and a benzamide moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as protein kinases. This interaction can modulate various signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects on several cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The compound showed an IC50 value of approximately 1.85 µM against NSCLC cells with FGFR1 amplification .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H520 | 1.36 ± 0.27 | Inhibition of FGFR1 phosphorylation |
| NCI-H1581 | 1.25 ± 0.23 | Cell cycle arrest at G2 phase |
| NCI-H226 | 2.31 ± 0.41 | Induction of apoptosis |
| NCI-H460 | 2.14 ± 0.36 | Modulation of ERK pathway |
| NCI-H1703 | 1.85 ± 0.32 | Targeting PLCγ1 |
Apoptotic Effects
The compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and caspase activation. This was confirmed through flow cytometry assays that measured annexin V binding and propidium iodide staining.
Molecular Docking Studies
Molecular docking simulations indicated that the compound forms multiple hydrogen bonds with FGFR1, suggesting a strong binding affinity that may inhibit its kinase activity . This structural interaction is critical for the observed biological effects.
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of derivatives related to this compound, demonstrating its efficacy as a novel fibroblast growth factor receptor (FGFR) inhibitor. The research underscored the importance of structural modifications in enhancing biological activity and selectivity against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
